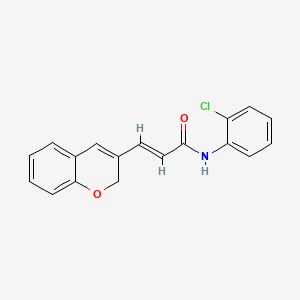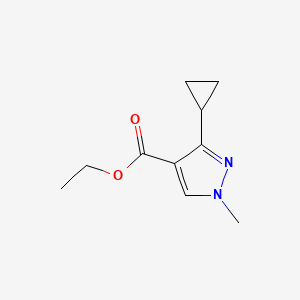
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate is a chemical compound with the empirical formula C9H12N2O2 . It is used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be prepared via substitution reaction of 2 with iodomethane .Molecular Structure Analysis
The molecular structure of Ethyl 3-cyclopropyl-1H-pyrazole-4-carboxylate is characterized by a pyrazole ring attached to a cyclopropyl group and an ethyl ester . The structure of similar compounds, such as 1H-pyrazole-4-carboxylic acids, has been discussed based on crystallographic results .Mecanismo De Acción
The exact mechanism of action of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways in the body. For instance, this compound has been reported to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by suppressing the activity of nuclear factor-κB. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase pathway, which plays a crucial role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, this compound has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to reduce the production of reactive oxygen species and lipid peroxidation, which are implicated in the pathogenesis of various diseases. Furthermore, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound can be easily synthesized using simple and cost-effective methods, making it an attractive candidate for drug discovery and development. However, this compound also has several limitations, including its poor aqueous solubility and limited bioavailability. Furthermore, the exact mechanism of action of this compound is not fully understood, which hinders its clinical translation.
Direcciones Futuras
There are several future directions for the research on Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate. Firstly, the structure-activity relationship of this compound needs to be further elucidated to identify more potent and selective analogs. Secondly, the pharmacokinetics and pharmacodynamics of this compound need to be studied to optimize its therapeutic potential. Thirdly, the potential of this compound as a drug candidate for the treatment of neurological disorders needs to be further explored. Finally, the safety and efficacy of this compound need to be evaluated in clinical trials to determine its clinical utility.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits various biological activities and has been identified as a potential candidate for the treatment of various diseases. However, further research is needed to fully elucidate the mechanism of action of this compound and optimize its therapeutic potential.
Métodos De Síntesis
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate can be synthesized using various methods, including the reaction of cyclopropyl methyl ketone with hydrazine hydrate and ethyl chloroformate. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield this compound. The purity and yield of this compound can be improved by using column chromatography and recrystallization techniques.
Aplicaciones Científicas De Investigación
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to possess antitumor and antimicrobial activities. Furthermore, this compound has been identified as a potential candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 3-cyclopropyl-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)8-6-12(2)11-9(8)7-4-5-7/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQBJWQSLZPEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


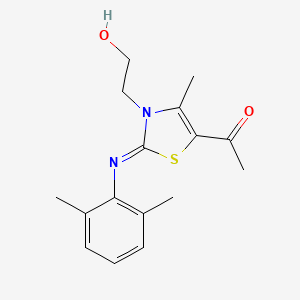
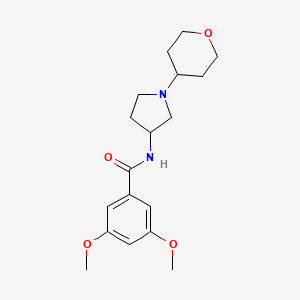

![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785236.png)
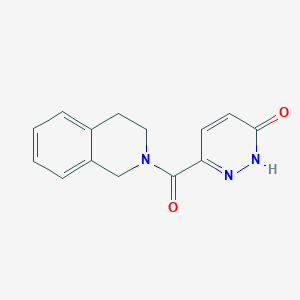
![N,N-diisopropyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2785240.png)
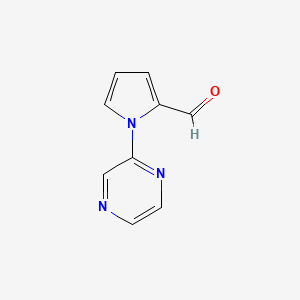
![N-cyclohexyl-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2785243.png)
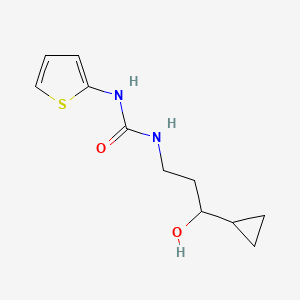
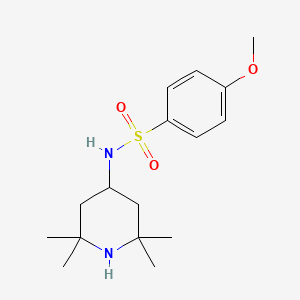
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2785250.png)
![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785251.png)
